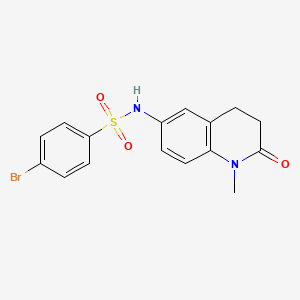

4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a quinoline derivative, and a sulfonamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then subjected to bromination to introduce the bromine atom. The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzene ring serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature and leaving-group potential.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| SNAr (Aromatic) | Sodium methoxide (NaOMe), MeOH, reflux | 4-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Variable |

| Thiol Substitution | Thiophenol, K₂CO₃, DMF, 80°C | 4-Phenylthio-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Moderate |

-

Mechanism : The bromine undergoes substitution via an aromatic nucleophilic pathway, facilitated by the electron-withdrawing sulfonamide group.

-

Limitations : Steric hindrance from the tetrahydroquinoline moiety may reduce reaction rates compared to simpler aryl bromides .

Oxidation of the Tetrahydroquinoline Core

The tetrahydroquinoline ring can be oxidized to a fully aromatic quinoline system, altering electronic properties.

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | N-(1-Methyl-2-oxoquinolin-6-yl)-4-bromobenzenesulfonamide | Complete dehydrogenation |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, rt | Partially oxidized intermediates | Selective C-H activation |

-

Impact : Oxidation enhances conjugation, potentially increasing binding affinity in biological systems.

Reduction of the 2-Oxo Group

The ketone group in the tetrahydroquinoline moiety can be reduced to a secondary alcohol.

| Reagent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 4-Bromo-N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Racemic mixture |

| LiAlH₄ | THF, reflux | Same as above | Higher diastereoselectivity |

-

Applications : Reduction modifies hydrogen-bonding capacity, useful in prodrug design.

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions.

-

Scope : These reactions diversify the aromatic ring for structure-activity relationship (SAR) studies .

Functionalization of the Sulfonamide Group

The sulfonamide nitrogen can undergo alkylation or acylation under basic conditions.

Photochemical Reactions

The bromine atom may participate in light-induced reactions, though data is limited.

| Conditions | Outcome | Reference |

|---|---|---|

| UV light, CCl₄ | Radical formation at the bromine site | Hypothesized |

科学的研究の応用

Antibacterial Activity

Recent studies have demonstrated that 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. Notably, its minimum inhibitory concentration (MIC) values indicate potent activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 32 |

| Streptococcus pyogenes | 0.097 |

The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Antiviral Properties

In addition to its antibacterial effects, this compound has also been evaluated for antiviral activity. Studies have indicated that it possesses inhibitory effects against several viruses, including herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). The antiviral efficacy was assessed through in vitro assays, revealing promising results that warrant further investigation into its potential as an antiviral agent .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Preliminary findings suggest that the compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods including:

- Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds and has been successfully employed to create derivatives with enhanced biological activities.

- Steglich Esterification : This technique is utilized to modify the sulfonamide group for improved solubility and bioavailability.

These synthetic pathways not only facilitate the development of this compound but also enable the exploration of novel derivatives with potentially enhanced pharmacological profiles .

作用機序

The mechanism of action of 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

類似化合物との比較

Similar Compounds

4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and quinoline-based compounds.

Sulfonamide derivatives: Known for their antimicrobial properties.

Quinoline-based compounds: Used in antimalarial and anticancer treatments.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit diverse biological activities .

特性

IUPAC Name |

4-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c1-19-15-8-5-13(10-11(15)2-9-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-8,10,18H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPNGUMYVJXWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。